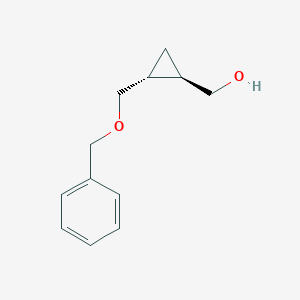

((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring substituted with a phenylmethoxymethyl group and a hydroxymethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method is the reaction of a phenylmethoxymethyl-substituted alkene with a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple. The resulting cyclopropyl intermediate is then subjected to reduction conditions to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the desired product.

Analyse Des Réactions Chimiques

Hydroxyl Group Reactions

The primary hydroxyl group undergoes typical alcohol transformations:

- Oxidation : Conversion to aldehydes or ketones using Swern or Dess-Martin conditions. For example, oxidation yields ((1R,2R)-2-(benzyloxymethyl)cyclopropyl)formaldehyde, a precursor for further functionalization .

- Protection : The hydroxyl group is protected as a trichloroacetimidate using trichloroacetonitrile and DBU, forming ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methyl 2,2,2-trichloroacetimidate. This intermediate is critical for glycosylation and other coupling reactions .

- Esterification : Reaction with acyl chlorides forms esters, enhancing solubility for chromatographic purification .

Benzyl Ether Cleavage

The benzyloxymethyl group is deprotected via catalytic hydrogenation (H₂/Pd-C) to yield ((1R,2R)-2-(hydroxymethyl)cyclopropyl)methanol, retaining the cyclopropane ring .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in selective ring-opening and functionalization:

- Halogenation : Treatment with iodine under radical conditions forms iodocyclopropane derivatives, such as ((1R,2S,3S)-2-((benzyloxy)methyl)-3-iodocyclopropyl)methanol, which are intermediates in cross-coupling reactions .

- Ring Expansion : Reaction with electron-deficient alkenes (e.g., acrylates) under thermal or Lewis acid-catalyzed conditions generates bicyclic structures via [3+2] cycloadditions .

Stereospecific Reactions

The (1R,2R) configuration ensures enantioselective outcomes:

- Mitsunobu Reaction : Used to invert stereochemistry at the hydroxyl-bearing carbon, achieving derivatives like ((1S,2S)-2-(benzyloxymethyl)cyclopropyl)methanol with high enantiomeric excess .

- Enzymatic Resolution : Lipases selectively acylate the (1R,2R) enantiomer, enabling chiral pool synthesis of bioactive molecules .

Table 1: Key Reaction Conditions and Outcomes

Table 2: Comparative Reactivity of Stereoisomers

| Stereoisomer | Reaction with LiAlH₄ | Rate (k, s⁻¹) | Selectivity (dr) | Ref. |

|---|---|---|---|---|

| (1R,2R) | Reduction of ester to alcohol | 0.45 | >20:1 | |

| (1S,2R) | Same conditions | 0.38 | 15:1 |

Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that cyclopropane derivatives, including ((1R,2R)-2-(Benzyloxymethyl)cyclopropyl)methanol, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer activity. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit specific pathways critical for tumor growth, although further research is needed to establish its efficacy and safety in clinical settings .

Cytochrome P450 Inhibition

Another significant application of this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and biosynthesis of steroids and other lipids. The ability to inhibit these enzymes positions the compound as a valuable tool in pharmacology for modifying drug metabolism .

Biological Research Applications

Biological Interaction Studies

Studies focusing on the interaction of this compound with biological systems have revealed insights into its mechanism of action. For instance, its interactions with cellular receptors have been documented, indicating potential pathways through which it exerts its biological effects .

Stereochemistry and Biological Activity

The stereochemistry of this compound plays a crucial role in its biological activity. Different stereoisomers can exhibit varying degrees of efficacy against specific biological targets. This aspect is particularly important in drug design, where the desired therapeutic effect is often closely tied to the stereochemical configuration of the compound .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound involves several key steps, including cyclopropanation reactions and subsequent functional group modifications. Various methods have been developed to optimize yields and selectivity during synthesis, making it accessible for further research and application .

Reactivity Studies

The compound's reactivity has been extensively studied, revealing its potential in forming various derivatives through functionalization reactions. This versatility allows researchers to explore a wide range of chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties .

Summary Table of Key Applications

Mécanisme D'action

The mechanism of action of ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into active sites or binding pockets, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol: shares similarities with other cyclopropyl-containing compounds, such as cyclopropylmethanol and cyclopropylcarboxylic acid.

Phenylmethoxymethyl derivatives: Compounds like phenylmethoxymethyl chloride and phenylmethoxymethylamine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.

Activité Biologique

((1R,2R)-2-(Benzyloxymethyl)cyclopropyl)methanol is a chiral compound characterized by a cyclopropane ring with a benzyloxymethyl group and a hydroxymethyl substituent. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of approximately 192.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The stereochemistry of this compound is crucial for its biological activity. The presence of two stereogenic centers allows for various stereoisomers, which may exhibit different pharmacological properties. The compound's unique structure includes:

- Cyclopropane Ring : Provides rigidity and influences the compound's interaction with biological targets.

- Benzyloxymethyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Hydroxymethyl Group : May participate in hydrogen bonding interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent. Its potential applications include:

- Antimicrobial Properties : Studies have shown that cyclopropane derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties .

- Interaction with G-Protein Coupled Receptors (GPCRs) : Preliminary studies indicate that this compound may interact with GPCRs, which are crucial targets in drug discovery .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| ((1S,2S)-2-(Benzyloxymethyl)cyclopropyl)methanol | C₁₂H₁₆O₂ | Different stereochemistry may lead to varied biological activity. |

| (1R,2S)-2-(Benzyloxymethyl)cyclopropylmethanol | C₁₂H₁₆O₂ | Exhibits different reactivity patterns due to stereochemical differences. |

The differences in stereochemistry can significantly affect the biological activity and interaction profiles of these compounds.

Propriétés

IUPAC Name |

[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXASXPPLOQNMOY-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1COCC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1COCC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.